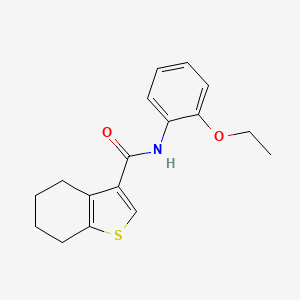

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of an ethoxyphenyl group attached to a tetrahydrobenzothiophene core, with a carboxamide functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-ethoxyphenyl-substituted chalcone.

Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the benzothiophene core is reacted with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.

Substitution: Electrophilic reagents such as halogens or nitro groups under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can lead to brominated derivatives, while substitution reactions can introduce various functional groups onto the benzothiophene core .

Aplicaciones Científicas De Investigación

Anticancer Activity

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown promising anticancer properties in various studies:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating mitochondrial pathways and regulating pro-apoptotic and anti-apoptotic proteins. Studies indicate that it can significantly inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) .

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in cell cycle arrest at the S-phase in HepG2 cells, leading to reduced cell viability and increased apoptosis markers such as cleaved caspase-3 .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against several bacterial strains:

- Antibacterial Effects : Research has indicated that this compound shows significant activity against pathogens such as Escherichia coli and Staphylococcus aureus .

- Case Study : A study evaluated its antibacterial efficacy using the agar diffusion method, revealing a zone of inhibition comparable to standard antibiotics at concentrations of 100 µg/mL .

Polymer Chemistry

The unique structure of this compound makes it suitable for applications in polymer synthesis:

- Polymeric Composites : Its incorporation into polymer matrices has been studied for enhancing mechanical properties and thermal stability of materials. The compound acts as a plasticizer and stabilizer in polymer formulations .

Drug Delivery Systems

The compound's solubility profile and bioactivity make it a candidate for drug delivery applications:

Mecanismo De Acción

The mechanism of action of N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-ethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

- (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one

Uniqueness

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific structural features, such as the combination of an ethoxyphenyl group and a tetrahydrobenzothiophene core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Actividad Biológica

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₂S |

| Molecular Weight | 304.42 g/mol |

| Density | 1.468 g/cm³ |

| Boiling Point | 543ºC at 760 mmHg |

| Flash Point | 282.2ºC |

Pharmacological Properties

Research has indicated that derivatives of benzothiophene compounds exhibit a wide range of biological activities. The following sections detail the specific activities associated with this compound.

1. Anti-inflammatory Activity

Studies have shown that benzothiophene derivatives possess significant anti-inflammatory properties. For instance, a series of related compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. Some derivatives demonstrated IC50 values in the low micromolar range, indicating potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

2. Cytostatic and Antitumor Activity

Recent research has highlighted the cytostatic effects of azomethine derivatives derived from benzothiophene structures. These compounds exhibited promising antitumor activity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship studies indicated that specific substitutions on the benzothiophene core significantly influenced their cytotoxic potency .

3. Antimicrobial and Antitubercular Properties

Benzothiophene derivatives have also been explored for their antimicrobial properties. They demonstrated efficacy against various bacterial strains and showed potential against Mycobacterium tuberculosis, suggesting a role in the development of new antitubercular agents .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that modifications on the phenyl ring and the tetrahydrobenzothiophene moiety can significantly affect biological activity. For example:

- Substituents on the phenyl ring : Electron-donating groups enhance anti-inflammatory activity.

- Variations in the tetrahydrobenzothiophene structure : Altering the saturation level impacts cytotoxicity and selectivity towards cancer cells.

Case Study 1: Anti-inflammatory Evaluation

In a study evaluating various benzothiophene derivatives for COX inhibition, compounds similar to this compound were tested in vitro using carrageenan-induced rat paw edema models. Results indicated a significant reduction in paw swelling compared to controls, establishing their potential as anti-inflammatory agents .

Case Study 2: Cytotoxicity Testing

A series of synthesized azomethine derivatives were subjected to MTT assays to assess cytotoxicity against human cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxic effects while maintaining low toxicity towards normal cells .

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-2-20-15-9-5-4-8-14(15)18-17(19)13-11-21-16-10-6-3-7-12(13)16/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEIEHHFVHKDRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CSC3=C2CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.